molecular formula C10H8BrClN2 B13330468 (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Cat. No.: B13330468
M. Wt: 271.54 g/mol
InChI Key: INIAOUIMOTXDNU-UHFFFAOYSA-N
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Description

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the reaction of 6-bromo-7-chloroisoquinolin-3-amine with appropriate reagents under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 70°C) for a specific duration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the methanamine group, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

(5-bromo-7-chloroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI Key

INIAOUIMOTXDNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)CN

Origin of Product

United States

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